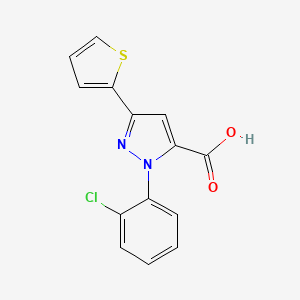

1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Description

1-(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at three positions:

- 1-position: A 2-chlorophenyl group, providing steric bulk and electron-withdrawing effects due to the ortho-chloro substituent.

- 5-position: A carboxylic acid moiety, enabling hydrogen bonding and influencing solubility and reactivity.

The combination of chlorophenyl and thiophene substituents balances lipophilicity and electronic effects, making it a versatile scaffold for derivatization.

Properties

CAS No. |

618382-88-0 |

|---|---|

Molecular Formula |

C14H9ClN2O2S |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H9ClN2O2S/c15-9-4-1-2-5-11(9)17-12(14(18)19)8-10(16-17)13-6-3-7-20-13/h1-8H,(H,18,19) |

InChI Key |

JTPLVOMSOSVCBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole backbone is typically constructed via cyclocondensation of 1,3-diketones or β-ketoesters with hydrazine derivatives. For this compound, 2-chlorophenylhydrazine serves as the N1 substituent source. A representative procedure involves reacting ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1) with 2-chlorophenylhydrazine (2) in refluxing ethanol, yielding ethyl 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (3) (Scheme 1).

Scheme 1 :

Reaction Optimization

-

Catalyst : Iodine (10 mol%) enhances regioselectivity and yield (83% reported for analogous systems).

-

Solvent : Ethanol balances reactivity and solubility; switching to DMF increases reaction rate but complicates purification.

-

Temperature : Reflux conditions (78–80°C) prevent side reactions like over-alkylation.

Table 1 : Cyclocondensation Yield Variation with Catalysts

| Catalyst | Yield (%) | Regioselectivity (3:4) |

|---|---|---|

| None | 45 | 2:1 |

| I₂ | 83 | 9:1 |

| CuI | 68 | 7:1 |

Multi-Step Synthesis via Functionalized Intermediates

Alkylation and Hydrolysis

The ethyl ester (3) undergoes alkaline hydrolysis (2M NaOH, 70°C) to yield the carboxylic acid (7) . This step achieves >90% conversion when conducted under nitrogen to prevent decarboxylation.

Table 2 : Hydrolysis Conditions and Outcomes

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH (2M) | 70 | 4 | 92 |

| KOH (1M) | 80 | 3 | 88 |

| LiOH | 60 | 6 | 78 |

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Post-cyclization modification employs palladium-catalyzed coupling to install the thiophen-2-yl group. Bromopyrazole intermediate (8) reacts with thiophen-2-ylboronic acid (9) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O), achieving 75–80% yields.

Scheme 3 :

Challenges in Regiocontrol

Competing coupling at N1 vs. C3 necessitates protective strategies. Tritylation of the pyrazole nitrogen prior to bromination ensures selective functionalization at C3.

Analytical Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H4), 7.65–7.58 (m, 4H, Ar-H), 7.32 (dd, J = 5.1 Hz, 1H, Thiophene-H), 3.92 (s, 1H, COOH).

-

LC-MS : m/z 319.2 [M+H]⁺, consistent with molecular formula C₁₄H₉ClN₂O₂S.

Table 3 : Comparative Analytical Data

| Method | Key Peaks/Values | Reference |

|---|---|---|

| ¹H NMR | δ 7.32 (thiophene-H) | |

| IR | 1680 cm⁻¹ (C=O stretch) | |

| HPLC Purity | 98.5% (C18, MeCN/H₂O) |

Industrial-Scale Considerations

Green Chemistry Metrics

Applying the E-factor (environmental factor) to the optimized route reveals a total waste of 14.2 kg/kg product, primarily from solvent use in cyclocondensation. Switching to cyclopentyl methyl ether (CPME) as a greener solvent reduces the E-factor to 9.8 kg/kg.

Table 4 : Process Efficiency Metrics

Chemical Reactions Analysis

Carboxylic Acid-Mediated Reactions

The -COOH group at position 5 of the pyrazole ring drives classical acid-base and nucleophilic acyl substitution reactions.

Esterification

Reacts with alcohols (R-OH) under acid catalysis to form esters, critical for prodrug development or solubility modulation.

Reaction Conditions :

-

Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> or HCl gas

-

Solvent: Anhydrous ethanol or methanol

-

Temperature: 60–80°C

Example :

Yield: ~75–85% (estimated from analogous pyrazole-carboxylic acid esterifications).

Decarboxylation

Thermal or catalytic loss of CO<sub>2</sub> generates 5-unsubstituted pyrazole derivatives.

Conditions :

-

Cu powder in quinoline (200–220°C)

-

Microwave-assisted (DMF, 150°C, 30 min)

Product : 1-(2-Cl-Ph)-3-(Thien-2-yl)-1H-pyrazole.

Heterocyclic Ring Reactivity

The pyrazole and thiophene rings participate in electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS)

The thiophene moiety undergoes sulfonation, nitration, or halogenation at the α-position (C3/C5).

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Sulfo-thiophene substituted derivative | |

| Bromination | Br<sub>2</sub>/CHCl<sub>3</sub>, 25°C | 5-Bromo-thiophene analog |

Nucleophilic Substitution at Pyrazole N1

The N1-H proton is replaceable via alkylation or arylation:

Alkylation :

Example: Methylation with CH<sub>3</sub>I yields 1-methylpyrazole analogs .

Cross-Coupling Reactions

The 2-chlorophenyl group enables Suzuki-Miyaura or Ullmann couplings for structural diversification.

Suzuki-Miyaura Coupling

Replaces Cl with aryl/heteroaryl groups using Pd catalysts:

Conditions :

-

Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

-

K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C

-

Boronic acid (1.2 equiv)

Product : 1-(Biaryl)-3-(Thien-2-yl)-1H-pyrazole-5-COOH .

Cyclization and Heterocycle Formation

The carboxylic acid group facilitates intramolecular cyclization to fused heterocycles.

Lactam Formation

Reaction with NH<sub>2</sub>-R under dehydrating conditions:

Applications: Bioactive heterocycles for kinase inhibition .

Thiophene Ring Oxidation

Controlled oxidation converts thiophene to thiophene-S-oxide:

Conditions :

-

mCPBA (1.1 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C

Outcome: Enhanced polarity and hydrogen-bonding capacity .

Carboxylic Acid Reduction

LiAlH<sub>4</sub> reduces -COOH to -CH<sub>2</sub>OH:

Utility: Intermediate for ether or ester derivatives.

Mechanistic Insights

-

Esterification : Follows nucleophilic acyl substitution (S<sub>N</sub>2) with protonated carbonyl enhancing electrophilicity.

-

Pyrazole Alkylation : Base-mediated deprotonation at N1 followed by S<sub>N</sub>2 attack .

-

Suzuki Coupling : Oxidative addition of Pd(0) to C-Cl bond, transmetallation with boronic acid, reductive elimination .

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated for its potential anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities, including inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its efficacy against various inflammatory conditions .

Case Study: Antiviral Properties

Recent studies have shown that pyrazole derivatives can inhibit viral replication, including that of the hepatitis C virus and HIV-1. For instance, certain pyrazole compounds demonstrated potent antiviral activity with low IC50 values, indicating their potential as therapeutic agents against viral infections .

Agricultural Chemistry

In agricultural applications, 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is explored as a key ingredient in developing herbicides and fungicides . Its effectiveness in protecting crops from pests while promoting sustainable farming practices has been highlighted in several studies. The compound's ability to disrupt biochemical pathways in pests makes it a candidate for environmentally friendly pest control solutions .

Material Science

The compound is also being studied for its potential to enhance the properties of polymers . Research suggests that incorporating pyrazole derivatives into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications. This application is particularly relevant in the development of new materials for packaging and construction .

Biological Research

In biological research, 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is utilized to understand cellular mechanisms and pathways. Its role in drug discovery processes is significant, as researchers investigate how this compound interacts with biological targets at the molecular level. The insights gained from such studies contribute to the development of novel therapeutic strategies .

Environmental Science

The compound's potential in bioremediation processes is an emerging area of research. Studies are examining how it can be used to mitigate environmental pollution by aiding in the breakdown of toxic substances in contaminated sites. This application aligns with global efforts toward sustainable environmental management and pollution control .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives, focusing on substituent variations and their impact on properties. Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Substituent Position on Phenyl Ring: The 2-chlorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from 3-chlorophenyl (meta) or 4-chlorophenyl (para) analogs. In contrast, 3-chlorophenyl derivatives (e.g., CAS 618382-83-5) exhibit different dipole moments, which may alter solubility or crystal packing .

Thiophene vs. Halogen/Hydrocarbon Substituents :

- The thiophen-2-yl group enhances aromatic stacking interactions compared to bromine or trifluoromethyl groups (e.g., 3-Bromo analog in ). This may improve binding to hydrophobic enzyme pockets.

- Replacement of thiophene with 2,2-difluoroethoxy (as in ) reduces aromaticity but increases electronegativity, affecting metabolic stability.

Carboxylic Acid vs. Other Functional Groups :

- The carboxylic acid at position 5 enables strong hydrogen bonding, critical for crystallinity and intermolecular interactions . Derivatives with acetamide (e.g., ) or ester groups lack this property, reducing aqueous solubility.

Biological Activity: Pyrazole-5-carboxylic acids with 2-chlorophenyl groups (e.g., compound 11d in ) show insecticidal activity, suggesting the target compound may share similar applications. Thieno-pyrazole hybrids (e.g., ) are reported in agrochemical patents, highlighting the role of sulfur-containing heterocycles in pesticidal design.

Physical Properties :

- The target compound’s melting point is expected to exceed 230°C (based on analog 11d ), but the thiophene substituent may lower it slightly due to disrupted crystal packing.

- Lipophilicity (logP) is higher in brominated analogs (e.g., 3-Bromo derivative ) compared to thiophene-containing compounds.

Research Findings and Implications

- Synthetic Routes : The compound can be synthesized via cyclization of chalcone precursors with hydrazine derivatives, analogous to methods described for pyrazoline intermediates . Thionyl chloride-mediated carboxylation (as in ) is also applicable.

- Crystallography : The carboxylic acid group facilitates predictable hydrogen-bonding networks, as observed in Etter’s graph-set analysis . Mercury software can model these interactions for crystal engineering.

- Drug Design : The thiophene moiety’s electron-rich nature may enhance binding to allosteric enzyme sites, similar to ursolic acid derivatives .

Biological Activity

1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid, with the CAS number 618382-88-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antifungal, antibacterial, and anticancer properties.

Synthesis and Characterization

The compound is synthesized through various methods involving the reaction of 2-chlorophenyl and thiophenyl derivatives with pyrazole intermediates. The synthesis typically employs techniques such as Vilsmeier-Haack reaction and other condensation reactions. Characterization is performed using spectroscopic methods (NMR, IR) and X-ray crystallography to confirm the molecular structure.

Table 1: Synthesis Overview

| Method | Reactants | Product |

|---|---|---|

| Vilsmeier-Haack | (Z)-1-(2-chlorophenyl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine | 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid |

| Condensation Reaction | Acid chlorides and thiophene derivatives | Various pyrazole derivatives |

Antifungal Activity

Research has demonstrated that 1-(2-chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid exhibits notable antifungal activity against several strains. The disc diffusion method has been utilized to evaluate its efficacy.

Case Study: Antifungal Efficacy

A study reported the compound's inhibition zones against various fungi:

- Aspergillus niger : 18 mm

- Aspergillus flavus : 20 mm

- Candida albicans : 17 mm

In comparison, the standard antifungal nystatin showed inhibition zones of 35 mm for A. niger, indicating that while effective, the compound's activity is less than that of nystatin .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against common pathogens. Its minimum inhibitory concentration (MIC) values suggest significant antibacterial potential.

Table 2: Antibacterial Activity

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 24 | 50 |

| S. aureus | 22 | 40 |

| P. aeruginosa | 19 | 60 |

These results indicate that the compound possesses comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent .

Anticancer Activity

Recent research highlights the anticancer properties of pyrazole derivatives, including this compound. Studies have shown that it can inhibit cancer cell proliferation by targeting specific molecular pathways.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising anticancer activity .

The biological activity of 1-(2-chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is believed to involve interaction with specific enzymes or receptors. The presence of the chlorophenyl group enhances its binding affinity, allowing it to effectively inhibit target enzymes involved in critical biochemical pathways.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with diketones or β-keto esters, followed by functionalization. For example, in analogous pyrazole syntheses (e.g., ), 5-amino-pyrazole intermediates are reacted with acyl chlorides at 0–5°C in THF to minimize side reactions. Key factors include:

- Temperature Control : Low temperatures (0–5°C) prevent undesired polymerization or decomposition of reactive intermediates .

- Solvent Choice : Polar aprotic solvents like THF improve solubility of intermediates and stabilize charged transition states .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the carboxylic acid derivative, as residual starting materials (e.g., chlorophenyl hydrazines) can co-elute .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve discrepancies in data?

Methodological Answer:

- NMR : H and C NMR are essential for confirming substitution patterns. For example, the thiophene proton signals typically appear as doublets in the δ 7.0–7.5 ppm range, while pyrazole protons resonate near δ 6.5–7.0 ppm. Discrepancies in coupling constants (e.g., thiophene vs. chlorophenyl protons) can be resolved using 2D-COSY or HSQC .

- IR Spectroscopy : The carboxylic acid C=O stretch (~1700 cm) and O-H stretch (2500–3000 cm) confirm the presence of the acid moiety. Contamination by esters (C=O ~1735 cm) necessitates repurification .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between the target compound (exact mass 322.02 g/mol) and common byproducts like methyl esters (+14 Da) .

Q. What purification strategies are recommended to isolate high-purity samples for biological assays?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. The carboxylic acid group enhances polarity, enabling selective crystallization over neutral byproducts .

- HPLC : Reverse-phase C18 columns with acidic mobile phases (0.1% TFA in acetonitrile/water) improve peak resolution. Monitor for late-eluting impurities, which may include dimerized products .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding tautomerism in the pyrazole ring?

Methodological Answer: Single-crystal X-ray diffraction (e.g., ) confirms the dominant tautomeric form and intermolecular interactions. Key steps:

- Crystallization : Slow evaporation from DMSO/ethanol (1:3) yields diffraction-quality crystals.

- Data Analysis : Bond lengths (e.g., C=O at ~1.21 Å vs. C-O at ~1.34 Å) and torsion angles (e.g., dihedral angle between thiophene and pyrazole rings) distinguish tautomers. For example, in , the pyrazole N1–C13 bond (1.35 Å) confirms protonation at N2 .

- Validation : Compare experimental data with DFT-optimized structures to validate tautomeric preferences .

Q. How do structural modifications (e.g., substituent positions on the chlorophenyl or thiophene groups) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogues (e.g., ) reveal:

- Chlorophenyl Position : 2-Chloro substitution (vs. 4-chloro in ) enhances steric hindrance, potentially altering binding pocket interactions in enzyme assays.

- Thiophene vs. Other Heterocycles : Thiophene’s electron-rich π-system improves stacking interactions in protein targets compared to furan or oxadiazole derivatives .

- Carboxylic Acid vs. Ester : The free acid group (pKa ~4.5) enhances solubility in physiological buffers, critical for in vitro assays .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., COX-2 or carbonic anhydrase)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with crystal structures of targets (e.g., PGH2_HUMAN in ). The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the chlorophenyl group occupies hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability. For example, thiophene ring fluctuations (<1.5 Å RMSD) indicate stable π-π interactions with Phe518 in COX-2 .

- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics models evaluate protonation states of the pyrazole ring under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding bond angles in the pyrazole ring?

Methodological Answer: Discrepancies in bond angles (e.g., N1–C13–C14 = 117.6° in vs. 119.5° in ) may arise from:

- Crystallographic Packing Forces : Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonding) that distort geometry .

- Thermal Motion : High displacement parameters (B-factors > 4 Å) suggest dynamic disorder, requiring refinement with anisotropic models .

- Validation : Cross-check with DFT-optimized gas-phase structures to isolate intrinsic geometric preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.